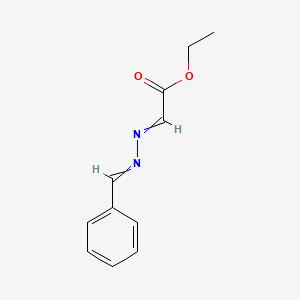![molecular formula C27H34N2O2 B14211054 2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 827602-44-8](/img/structure/B14211054.png)
2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in enhancing the oxidation stability of rubber and plastic products . The compound’s unique structure, which includes a pyridazine ring and tert-butyl groups, contributes to its effectiveness as an antioxidant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of pyridazine derivatives with 6-tert-butyl-4-methylphenol under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise proportions and subjected to controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of scientific research applications:
作用機序
The antioxidant properties of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and protects materials from oxidative degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties but lacks the pyridazine ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar structure but different substitution pattern on the phenolic rings.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains additional tert-butyl groups, providing enhanced steric hindrance and stability.
Uniqueness
The presence of the pyridazine ring in 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) distinguishes it from other similar compounds. This structural feature enhances its antioxidant properties and makes it more effective in certain applications, particularly in environments with high oxidative stress .
特性
CAS番号 |
827602-44-8 |
|---|---|
分子式 |
C27H34N2O2 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-pyridazin-3-ylmethyl]-4-methylphenol |
InChI |
InChI=1S/C27H34N2O2/c1-16-12-18(24(30)20(14-16)26(3,4)5)23(22-10-9-11-28-29-22)19-13-17(2)15-21(25(19)31)27(6,7)8/h9-15,23,30-31H,1-8H3 |
InChIキー |
MBDKTNSERSSLHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=NN=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


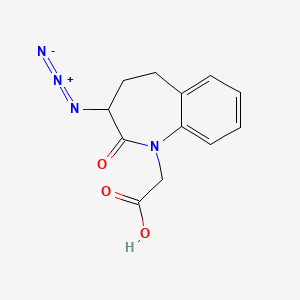
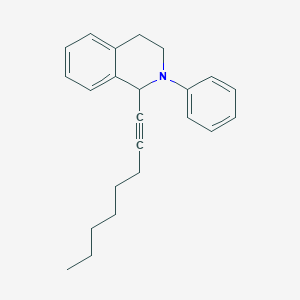
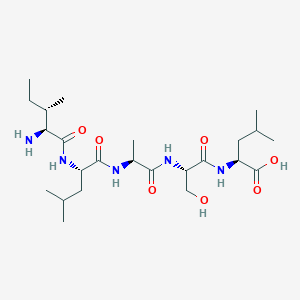
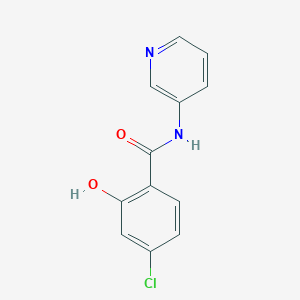
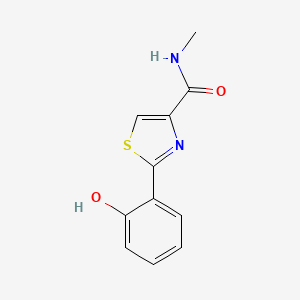
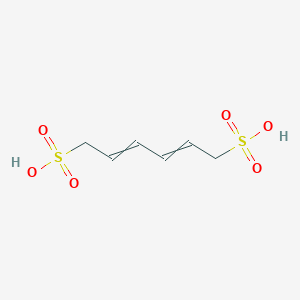
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
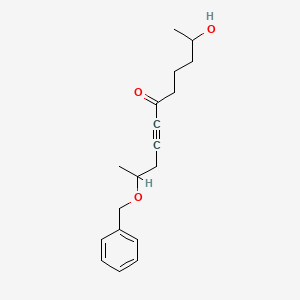
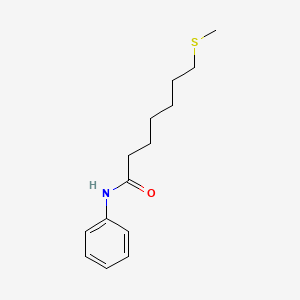

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
